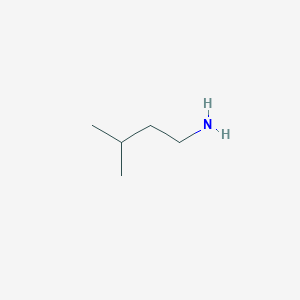

Isoamylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Synonyms

Canonical SMILES

Potential Applications in Research

Neuroscience Research:

Isopentylamine has been investigated for its potential role in various neurological functions. Studies have shown that it can act as a neuromodulator, influencing the activity of certain neurotransmitters in the brain []. Specifically, research suggests isopentylamine may interact with the dopamine and serotonin systems, potentially impacting processes like learning, memory, and mood regulation. However, further research is needed to fully understand its specific effects and potential therapeutic applications.

Antibacterial Activity:

Isopentylamine exhibits some antibacterial activity, particularly against gram-positive bacteria []. This suggests it may have potential as a future antimicrobial agent, although further research is necessary to determine its efficacy and safety profile.

Chemical Intermediate:

Isopentylamine is also used as a chemical intermediate in the synthesis of various other organic compounds, including pharmaceuticals, dyes, and pesticides [].

Isoamylamine, with the chemical formula and a molecular weight of approximately 87.15 g/mol, is a primary amine characterized by its branched structure. It appears as a colorless to pale yellow liquid with a strong ammonia-like odor. Isoamylamine is known for its role as a chemical intermediate in various industrial applications, including pharmaceuticals, flavoring agents, and agricultural chemicals .

- Oxidation: Isoamylamine can be oxidized to form isoamyl nitrite using oxidizing agents such as potassium permanganate or hydrogen peroxide.

- Reduction: It can be reduced to isoamyl alcohol, often employing reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: Isoamylamine undergoes nucleophilic substitution reactions with alkyl halides to produce secondary and tertiary amines .

Common Reagents and Conditions- Oxidation: Potassium permanganate, hydrogen peroxide.

- Reduction: Lithium aluminum hydride, sodium borohydride.

- Substitution: Alkyl halides, acid chlorides.

Major Products Formed- Oxidation: Isoamyl nitrite.

- Reduction: Isoamyl alcohol.

- Substitution: Secondary and tertiary amines.

- Oxidation: Isoamyl nitrite.

- Reduction: Isoamyl alcohol.

- Substitution: Secondary and tertiary amines.

Isoamylamine is classified within the group of biogenic amines, which are crucial for various physiological functions. It plays a role in:

- Regulating Growth: Influences cellular growth processes.

- Blood Pressure Control: Affects vascular tone and blood pressure regulation.

- Nerve Conduction: Impacts neurotransmitter function and nerve signal transmission.

At the molecular level, isoamylamine interacts with biomolecules, influencing enzyme activity and gene expression .

Isoamylamine can be synthesized through various methods:

- Amination of Isoamyl Alcohol: This method involves reacting isoamyl alcohol with ammonia in the presence of a catalyst:

- Reduction of Isoamyl Nitrite: This involves hydrogenating isoamyl nitrite in the presence of a metal catalyst:

- Catalytic Hydrogenation of Isoamyl Nitrile: In industrial settings, this method is commonly employed under high pressure and temperature conditions .

Isoamylamine is utilized across various sectors:

- Pharmaceuticals: Acts as an intermediate in drug synthesis.

- Agriculture: Used in the production of insecticides and herbicides.

- Flavoring Agents: Employed in food industry applications for flavor enhancement.

- Chemical Manufacturing: Functions as a reagent in organic synthesis .

Research indicates that isoamylamine interacts with various biological systems through its role as a neurotransmitter precursor. Studies have shown its involvement in metabolic pathways related to amino acids and its potential effects on cellular signaling mechanisms. These interactions highlight its significance in both physiological and pathological contexts .

Isoamylamine shares structural similarities with other primary amines but exhibits unique properties due to its branched alkyl chain. Here are some similar compounds:

| Compound Name | Molecular Formula | Unique Characteristics |

|---|---|---|

| Ethylamine | Linear structure; lower boiling point. | |

| Propylamine | Linear structure; less sterically hindered. | |

| Butylamine | Linear structure; different reactivity profile. |

The branched structure of isoamylamine contributes to its higher boiling point and distinct reactivity compared to these linear counterparts . Its steric hindrance affects its interactions with other molecules, making it unique among primary amines.

The gut-brain axis refers to the bidirectional communication network connecting the central nervous system (CNS) and the enteric nervous system, including the gut microbiota. This communication occurs through various pathways including neural, hormonal, immune, and metabolic routes. Metabolites produced by gut microbiota, such as isoamylamine, serve as crucial signaling molecules in this network, influencing brain function and behavior.

Isoamylamine has recently gained attention for its role in mediating gut-brain communication, particularly in the context of aging. Studies have demonstrated that IAA levels are significantly elevated in aged mice and elderly humans, correlating with cognitive decline. As a small molecule capable of crossing the blood-brain barrier, IAA represents a direct link between gut microbiome dysregulation and neurological dysfunction.

Table 1: Physical and Chemical Properties of Isoamylamine

Ruminococcaceae-Dependent Biosynthesis in Age-Related Microbiome Shifts

The gut microbiome undergoes significant compositional shifts with age, characterized by a decline in beneficial bacterial populations and an increase in potentially harmful ones. One notable change is the enrichment of bacteria from the Ruminococcaceae family in the gut microbiome of aged individuals.

Ruminococcaceae is a family of Gram-positive, anaerobic bacteria belonging to the phylum Firmicutes. These bacteria are known for their ability to degrade complex carbohydrates and produce various metabolites, including isoamylamine. Research has demonstrated that Ruminococcaceae bacteria produce IAA through the decarboxylation of amino acids, particularly leucine. This bacterial metabolic pathway involves pyridoxal 5'-phosphate (PLP)-dependent decarboxylases, which catalyze the removal of the carboxyl group from amino acids to form the corresponding amine.

A comparative analysis of gut microbiota composition between long-lived families (LCN) and those with lower expected age (LEA) revealed significant differences in the abundance of Ruminococcaceae genera. Notably, Ruminococcaceae_Oscillospira showed a 5.2-fold higher abundance in LCN compared to LEA populations (5.02% vs. 0.97%, log2 fold change = 2.37, p-value = 0.0002). These findings highlight the complex relationship between gut microbiota composition, aging, and metabolite production.

Table 2: Age-related Changes in Gut Microbiota Composition Affecting Isoamylamine Production

The age-related increase in Ruminococcaceae populations leads to elevated IAA production in the gut. This increased abundance of IAA has profound implications for brain health and cognitive function, as it can cross the blood-brain barrier and directly influence neurological processes. Interestingly, while bacteria represent the primary source of IAA in the gut microbiome, mammals also possess mechanisms to synthesize this compound. The mouse gene Gm853 encodes leucine decarboxylase (LDC), an enzyme that specifically decarboxylates L-leucine to produce isoamylamine. This enzyme is primarily expressed in the kidneys and is regulated by testosterone.

Modulation of Microglial Apoptosis via S100A8/p53 Signaling Cascade

One of the most significant discoveries regarding isoamylamine's role in gut-brain axis dysregulation is its ability to promote apoptosis (programmed cell death) in microglial cells through a specific signaling cascade involving the S100A8 gene and the transcription factor p53.

Microglia are the resident immune cells of the central nervous system and play crucial roles in brain homeostasis, immune defense, and neuronal function. Dysregulation of microglial function has been implicated in various neurological disorders and age-related cognitive decline.

The mechanism by which IAA promotes microglial apoptosis involves a novel interaction at the genomic level. IAA directly binds to the promoter region of the S100A8 gene, a member of the "sensome" genes that allow microglia to sense and respond to changes in the aging brain. This binding facilitates the unwinding of the self-complementary hairpin structure of the S100A8 promoter region, allowing the transcriptional regulator p53 to access the promoter and enhance S100A8 expression.

Figure 1: Schematic Representation of IAA-Mediated Microglial Apoptosis via S100A8/p53 Signaling

The binding of IAA to the S100A8 promoter was demonstrated using a novel technique called single-strand gel shift (SSGS), which exploits the fact that a single strand of DNA will travel differently during electrophoresis when bound to a metabolite. This represents a unique mechanism where a small molecule metabolite from the gut directly binds to genomic DNA and acts as a transcriptional coregulator by recruiting transcription factors.

The enhanced expression of S100A8 triggered by IAA-mediated p53 recruitment leads to microglial cell death. This apoptosis of microglial cells has significant implications for brain function, as microglia are essential for maintaining neuronal health and function. The loss of microglia due to IAA-induced apoptosis can lead to neuronal loss, neuronal death, and ultimately cognitive decline.

Table 3: Molecular Mechanism of IAA-Induced Microglial Apoptosis

The experimental evidence for IAA's role in cognitive decline is compelling. Young mice orally administered IAA exhibited cognitive decline similar to that observed in aged mice. This suggests that elevated IAA levels directly contribute to age-related cognitive dysfunction through the mechanism described above.

Phage-Mediated Regulation of Isoamylamine Homeostasis (Myoviridae Interactions)

An intriguing aspect of isoamylamine regulation in the gut involves bacteriophages, particularly those belonging to the Myoviridae family. Bacteriophages are viruses that infect and replicate within bacteria, playing crucial roles in shaping bacterial communities in various ecosystems, including the gut microbiome.

Research has revealed that Ruminococcaceae phages, belonging to the Myoviridae family, are reduced in aged mice and elderly people. This reduction in phage populations correlates with the increase in Ruminococcaceae bacteria and, consequently, elevated IAA levels. This observation suggests a natural regulatory mechanism where Myoviridae phages control Ruminococcaceae populations and, by extension, IAA production.

Myoviridae phages specifically target and infect Ruminococcaceae bacteria, leading to bacterial lysis and population control. When these phage populations decline with age, the control over Ruminococcaceae bacteria is diminished, allowing these bacteria to flourish and produce more IAA. This dysregulation of the phage-bacteria relationship represents an important factor in age-related gut-brain axis dysfunction.

The therapeutic potential of phage-mediated regulation of IAA homeostasis has been demonstrated experimentally. Administration of Myoviridae phages to aged mice reduced IAA levels in their gut. This reduction in IAA levels was associated with improved cognitive performance in these mice, highlighting the potential of phage-based approaches for addressing age-related cognitive decline.

Table 4: Phage-Mediated Regulation of Isoamylamine Production

This three-way interaction between gut phages, bacteria, and metabolites represents a complex regulatory network that becomes dysregulated with age. The decline in Myoviridae phages leads to an overgrowth of Ruminococcaceae bacteria, resulting in increased IAA production. This elevated IAA then crosses the blood-brain barrier and promotes microglial apoptosis through the S100A8/p53 signaling cascade, ultimately contributing to cognitive decline.

Horizontal gene transfer mechanisms in Ruminococcaceae clades represent a fundamental driver of metabolic diversity and adaptive evolution within the gut microbiome. The Ruminococcaceae family, comprising anaerobic bacteria that are abundant in the mammalian gut, serves as both donor and recipient of genetic material through multiple transfer mechanisms. Mobile genetic elements drive extensive horizontal transfer within this bacterial clade, with transfer frequencies being particularly high within phylogenetic boundaries but rare across phyla.

Transfer Mechanisms and Genetic Cargo

The primary mechanisms of horizontal gene transfer in Ruminococcaceae include conjugation, transformation, transduction, and mobilization via mobile genetic elements. Conjugative elements facilitate direct cell-to-cell transfer through specialized pili, enabling the dissemination of metabolic genes across bacterial populations. These elements preferentially carry genes involved in metabolism, specifically in the catabolism of complex carbohydrates and amino acids.

Bacteriophage-mediated transduction represents another critical pathway for gene transfer within Ruminococcaceae clades. Temperate bacteriophages, which constitute 20-50% of human gut phages, integrate into bacterial genomes and subsequently facilitate specialized transduction of adjacent host genes. The Myoviridae family of phages, which specifically target Ruminococcaceae species, demonstrates reduced abundance in aged populations concurrent with increased isoamylamine production. This inverse relationship suggests that phage-mediated gene regulation plays a crucial role in metabolite production dynamics.

Molecular Mechanisms of Gene Mobilization

Lateral transduction emerges as a particularly significant mechanism for high-frequency DNA transfer in certain bacterial species. Unlike conventional transduction, lateral transduction involves in situ replication of integrated prophages, leading to packaging of extensive host chromosomal regions within phage capsids. This process can transfer up to seven consecutive gene clusters, enabling the mobilization of complete metabolic pathways.

Mobile genetic elements, including transposons, integrons, and insertion sequences, facilitate the movement of genes both within and between bacterial genomes. These elements frequently carry adaptive genes that confer advantages in the gut environment, including genes involved in bile acid tolerance, polysaccharide utilization, and amino acid catabolism. The enrichment of such adaptive genes on mobile genetic elements suggests active selection for traits that enhance colonization success in the mammalian gut.

Phylogenetic Constraints and Transfer Networks

Gene transfer within Ruminococcaceae clades exhibits strong phylogenetic structuring, with extensive transfer occurring within phyla but limited cross-phylum exchange. This pattern creates phylum-level niche-adaptive gene pools that facilitate rapid adaptation to environmental changes while maintaining taxonomic coherence. The horizontal transfer of genes encoding branched-chain amino acid catabolism enzymes exemplifies this phenomenon, enabling the spread of isoamylamine biosynthetic capabilities across related bacterial species.

Recent phylogenetic analyses have identified approximately 33,572 bacteria-to-phage and 79,033 phage-to-bacteria horizontal gene transfer events within gut microbiome communities. The predominance of bacteria-to-phage transfer events in regions containing mobile genetic elements suggests active acquisition of bacterial functions by phages. This bidirectional gene flow creates dynamic genetic networks that continuously reshape the metabolic capabilities of gut bacterial communities.

Substrate Channeling in Branched-Chain Amino Acid Catabolism

Substrate channeling in branched-chain amino acid catabolism represents a sophisticated biochemical mechanism that enhances metabolic efficiency through direct transfer of intermediates between sequential enzymes. The branched-chain amino acid metabolon, comprising branched-chain aminotransferase and the branched-chain α-keto acid dehydrogenase complex, exemplifies this organizational principle in microbial metabolism.

Structural Organization of the BCAA Metabolon

The branched-chain amino acid dehydrogenase complex demonstrates remarkable structural organization that facilitates substrate channeling. The complex consists of three primary components: a thiamine-dependent decarboxylase existing as an alpha2/beta2 heterotetramer, a lipoate-dependent dihydrolipoyl transacylase, and a dihydrolipoamide dehydrogenase. The lipoyl domain serves a crucial role in substrate channeling within the complex, enabling the transfer of intermediates between active sites without release into the bulk solution.

Human mitochondrial branched-chain aminotransferase associates with the decarboxylase component of the branched-chain α-keto acid dehydrogenase complex with a dissociation constant of 2.8 microM. This interaction is disrupted by NADH, suggesting redox-dependent regulation of metabolon assembly. The formation of this protein complex results in a 12-fold enhancement in the catalytic activity for decarboxylation of branched-chain α-keto acids, demonstrating the kinetic advantages of substrate channeling.

Mechanisms of Metabolite Transfer

Substrate channeling occurs through multiple distinct mechanisms, each optimized for specific biochemical contexts. The branched-chain amino acid pathway employs protein-protein interactions that bring sequential enzymes into close proximity, creating microenvironments with elevated substrate concentrations. The CXXC catalytic center and phosphorylation loop residues are essential for complex formation, indicating that specific protein surfaces mediate these interactions.

The channeling mechanism prevents intermediate loss to competing reactions while protecting labile metabolites from degradation. This organizational strategy proves particularly advantageous for branched-chain α-keto acids, which serve as branch point metabolites that can be diverted toward multiple competing pathways. By sequestering these intermediates within enzyme complexes, cells maintain tight control over metabolic flux distribution.

Kinetic Advantages and Regulatory Control

Enzyme co-localization through substrate channeling provides significant kinetic advantages beyond simple proximity effects. The reduction of diffusion limitations enables reaction rates that exceed those predicted by bulk-phase kinetics. Additionally, the local concentration effects within enzyme complexes can overcome thermodynamically unfavorable equilibria by coupling favorable and unfavorable reactions.

The branched-chain amino acid metabolon demonstrates sophisticated regulatory properties through its sensitivity to cofactor availability. NADH dissociation of the enzyme complex provides a mechanism for redox-dependent regulation of amino acid catabolism. This regulatory feature enables cells to coordinate branched-chain amino acid degradation with the overall cellular energy state, ensuring appropriate metabolic responses to changing physiological conditions.

Structural Requirements for Channel Formation

The formation of functional substrate channeling complexes requires specific structural features that enable both enzyme recognition and intermediate transfer. In the branched-chain amino acid system, mutations in the CXXC catalytic center prevent complex formation, demonstrating the importance of this region for protein-protein interactions. Similarly, alterations in phosphorylation loop residues disrupt metabolon assembly, indicating multiple contact surfaces contribute to complex stability.

The three-dimensional organization of channeling complexes often involves dedicated protein surfaces that are distinct from active sites. These interaction interfaces are typically conserved across species, suggesting evolutionary pressure to maintain channeling capabilities. The structural architecture enables multiple enzymes to interact simultaneously, creating networks of channeling relationships that span entire metabolic pathways.

Quorum Sensing-Dependent Production Dynamics

Quorum sensing mechanisms regulate isoamylamine production through sophisticated cell density-dependent signaling networks that coordinate metabolic activities across bacterial populations. These communication systems enable bacteria to sense population density and synchronize gene expression programs, including those involved in secondary metabolite biosynthesis.

Signaling Systems and Autoinducer Mechanisms

Bacterial quorum sensing relies on the production, release, and detection of chemical signaling molecules called autoinducers. In gut bacterial communities, multiple signaling systems operate simultaneously, including acyl-homoserine lactones in Proteobacteria, autoinducing peptides in Firmicutes, and the universal autoinducer-2 system that facilitates inter-species communication. Each signaling system exhibits distinct threshold requirements, typically ranging from 10^4 to 10^9 cells per milliliter depending on the specific bacterial species and environmental conditions.

The production of autoinducers follows precise kinetic patterns that reflect population growth dynamics. Autoinducer accumulation creates positive feedback loops that amplify signal production once threshold concentrations are reached. This bistable response function enables populations to rapidly transition between quorum sensing-off and quorum sensing-on states, facilitating coordinated behavioral switches.

Environmental Modulation of Signaling

Environmental factors significantly influence quorum sensing dynamics, affecting both autoinducer stability and signal interpretation. pH fluctuations, temperature variations, and nutrient availability all modulate the effectiveness of quorum sensing communication. In the gut environment, these factors create spatially heterogeneous signaling landscapes that influence metabolite production patterns.

Fluid flow represents a particularly important environmental variable that affects autoinducer distribution. Increased flow rates remove autoinducers through advection, requiring higher cell densities to achieve quorum thresholds. This phenomenon creates spatial gradients in quorum sensing activation, with cells in biofilm interiors experiencing different signaling environments than those at biofilm surfaces.

Population Heterogeneity and Production Dynamics

Quorum sensing-regulated gene expression exhibits remarkable heterogeneity within genetically identical bacterial populations. Recent studies demonstrate that individual cells within quorum sensing populations can display distinct expression patterns, with some cells producing autoinducers while others remain non-responsive. This heterogeneity arises from bistable gene regulatory circuits that create switching behavior in response to fluctuating autoinducer concentrations.

The heterogeneous production of metabolites like isoamylamine provides adaptive advantages through bet-hedging strategies. Populations maintain both producing and non-producing subpopulations, enabling rapid responses to changing environmental conditions. This strategy proves particularly valuable in the dynamic gut environment, where nutrient availability and competitive pressures fluctuate rapidly.

Integration with Metabolic Pathways

Quorum sensing systems integrate extensively with metabolic regulatory networks, creating multi-level control mechanisms for secondary metabolite production. The regulation of branched-chain amino acid catabolism through quorum sensing enables populations to coordinate the timing of isoamylamine production with population density and environmental conditions.

Global regulatory proteins frequently serve as integration points between quorum sensing and metabolic control. Alternative sigma factors, RNA-binding proteins, and nucleoid proteins fine-tune quorum sensing responses by modulating gene expression dynamics. These regulatory networks enable bacteria to balance the costs of metabolite production against the benefits of coordinated population behavior.

Ecological Functions and Adaptive Significance

Quorum sensing-dependent metabolite production serves multiple ecological functions beyond simple population coordination. The regulation of isoamylamine biosynthesis through cell density-dependent mechanisms enables bacteria to time metabolite release for maximum ecological impact. High-density populations can collectively modify their local environment through coordinated metabolite production, creating conditions that favor continued colonization.

The temporal coordination of metabolite production also facilitates horizontal gene transfer by synchronizing donor and recipient cells. Quorum sensing systems can regulate the expression of conjugative elements and the competence machinery required for DNA uptake. This coordination enhances the efficiency of gene transfer events that spread metabolic capabilities across bacterial populations.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

Melting Point

UNII

Related CAS

GHS Hazard Statements

H225 (11.07%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H302 (95.5%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (99.93%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (88.93%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (88.93%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (93.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant

Other CAS

Wikipedia

Use Classification

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Dates

Isoamylamine Induces B16-F1 Melanoma Cell Autophagy by Upregulating the 5' Adenosine Monophosphate-Activated Protein Pathway

Yen-Chun Peng, Soo-Ray Wang, Yi-Fang Lai, Nu-Man Tsai, Keh-Liang Lin, Shyh-Jye Lin, Tzi-Peng YangPMID: 33617363 DOI: 10.1089/jmf.2020.4777

Abstract

Isoamylamine (IA) is an aliphatic monoamine molecule present in cheese, eggs, and wine. It belongs to the family of polyamines and also can be synthesized endogenously. It has been known that regulation of polyamines in cells is related to cell cycle and tumor formation. Malignant melanoma is difficult to treat and easily resistant to chemotherapy/radiotherapy through autophagy. In this study, we aim to clarify whether IA has a growth control effect on melanoma tumor cells and the regulatory mechanism. We treated B16-F1 melanoma cells with IA at concentrations of 0, 200, 400, and 600 ppm for 24 h. The 3-(4, 5-dimethylthiazol-2-yl)-2, 5-diphenyltetrazolium bromide (MTT) assay was checked for cell viability and results showed that IA has an inhibitory effect on B16-F1 melanoma cells. The signaling molecules, which included Raf/MEK/ERK, were activated, while MSK1 and protein kinase B (AKT) were suppressed. Autophagy was also confirmed to be induced by IA. The acridine orange stain-positive cells were increased and BECN-1/LC3 upregulated. The data also showed that the autophagy regulatory molecule, 5'-adenosine monophosphate-activated protein kinase (AMPK), was induced after IA treatment, so we used dorsomorphin to inhibit AMPK and found that it could suppress autophagy. In conclusion, IA has an effect of inducing autophagy in B16-F1 cells and it is regulated through AMPK.Removal of biogenic amines from hydroalcoholic solutions by functionalized silica

Juan José Rodríguez-Bencomo, Ahmad MehdiPMID: 31253341 DOI: 10.1016/j.foodchem.2019.125027

Abstract

The structure and the cation-exchange functional groups of hybrid silica materials were evaluated for the effective detoxification of hydroalcoholic solutions containing eight toxic biogenic amines (BA) usually found in fermented beverages. Results show the effectiveness of the removal is related to the number of amino functions in the extracted molecule, retention by the solid being more effective in the case of multiple amino groups, since retention is stabilized through interaction with the material surface at several points. BA with one amino function (isoamylamine, tyramine, β-phenylethylamine), in general, showed a weak retention by the solids. For BA with more than two amine groups (spermine, spermidine), the removal rate was close to 100% for all studied materials. For histamine, cadaverine and putrescine, the removal percentages were higher with a lamellar structured sulfonic acid functionalized material and with bifunctional materials (SBA-15 type and macroporous) containing sulfonic/phosphonic acid groups obtained by co-condensation sol-gel route.Isopentylamine is a novel defence compound induced by insect feeding in rice

Takako Aboshi, Chiaki Iitsuka, Ivan Galis, Masayoshi Teraishi, Marina Kamo, Ayami Nishimura, Atsushi Ishihara, Naoki Mori, Tetsuya MurayamaPMID: 33034373 DOI: 10.1111/pce.13902

Abstract

Plants produce a broad variety of defensive metabolites to protect themselves against herbivorous insects. Although polyamines have been implicated in various responses to abiotic and biotic stress, there have been no studies focused on amines in response to insect herbivory. By screening for bioactive amines, we identified isopentylamine as a novel type of herbivory-induced compound in rice leaves, which was derived from the amino acid leucine in stable isotope labelling experiments. Accumulation of isopentylamine increased during herbivory by the brown planthopper (Nilaparvata lugens, BPH) and the rice-feeding armyworm (Mythimna loreyi), as well as in response to treatment with the plant hormone, jasmonic acid. Likewise, isopentylamine accumulation was compromised in rice jasmonate biosynthesis mutants, hebiba and Osjar1. In bio-assays, BPH insects feeding on rice seedlings submerged in 50 mg/L isopentylamine solution had a higher mortality compared with BPH feeding on seedlings submerged in water. Notably, the rice leaves submerged in 50 mg/L solution showed the endogenous concentrations of isopentylamine similar to that induced by BPHs. These results suggest that isopentylamine functions as a new type of plant defence metabolite that is rapidly induced by herbivore attack and deters insect herbivores in rice.Novel Function of Isoamylamine Improves Survival in Endotoxemic Mice by Ameliorating Coagulopathy and Attenuating MMP-9 Expression Through p-ERK/p-p38 Signaling at Early Stage

Yong-Ren Yen, Yu-Hsun Wang, Lina Wang, Lien-Cheng Chen, Fung-Jou Lu, Soo-Ray WangPMID: 27841846 DOI: 10.1097/SHK.0000000000000786

Abstract

When a host suffers endotoxemic shock or septic shock, it results in many symptoms including disseminated intravascular coagulation (DIC). Septic shock (SS) causes coagulation time to decrease and then gradually increase, finally becoming prolonged and giving rise to DIC. Isoamylamine (IA) is one of the main components of grape products and can improve the survival rate of endotoxin lipopolysaccharide (LPS)-induced endotoxemic shock. The aim of this study was to elucidate if IA ameliorates coagulopathy in the early phase of LPS-induced damage. We studied the effects of IA on the coagulation system of extrinsic (prothrombin time [PT]) and intrinsic (activated partial thromboplastin time [aPTT]) pathways. PT and aPTT were tested in plasma drawn from mice following intraperitoneal (IP) injection of 1 mL of 1,000 ppm IA after LPS administration. Shortened PT was ameliorated by 1,000 ppm IA 1 h after LPS administration, but there was no effect on aPTT. In conclusion, IA 1,000 ppm partially intervenes in the early phase of LPS-induced damage, shortening plasma PT 1 h after LPS treatment in mice. Furthermore, we found 1,000 ppm IA also could attenuate MMP-9 expression through p-ERK/p-p38 signaling in mice hepatocyte extracts. This study focused on the effects of IA on blood coagulation function and inflammatory proteins. In the current situation of absence of effective treatment for SS, IA can increase survival rate and may offer another choice of patient avoiding causing death during endotoxemic shock.Effects of enzyme inducers and inhibitor on the pharmacokinetics of intravenous 2-(allylthio)pyrazine, a new chemoprotective agent, in rats

S Bu, Y Kim, S Kim, M LeePMID: 11180194 DOI: 10.1002/1099-081x(200005)21:4<157::aid-bdd226>3.0.co;2-c

Abstract

In order to find what types of hepatic cytochrome P450 (CYP) isozymes are involved in the metabolism of 2-(allylthio)pyrazine (2-AP) in rats, enzyme inducers, such as phenobarbital, 3-methylcholanthrene, dexamethasone, or isoniazid, and an enzyme inhibitor, such as SKF 525-A were pretreated. After 1-min intravenous administration of 2-AP, 50 mg/kg, to rats pretreated with SKF 525-A (a non-specific CYP inhibitor in rats), the plasma concentrations were significantly higher, and the area under plasma concentration-time curve from time zero to time infinity (AUC) was significantly greater (1365 compared with 1034 microg min/mL) as a result of significantly slower total body clearance (Cl) (36.6 compared with 48.3 mL/min/kg) than those in control rats, indicating that 2-AP was metabolized by CYP isozymes. After 1-min intravenous administration of 2-AP, 50 mg/kg, to rats pretreated with dexamethasone (an inducer of CYP3A in rats), phenobarbital (an inducer of CYP2B1/2, 2C6, 2C7, and 3A1/2 in rats), and 3-methylcholanthrene (an inducer of CYP1A1/2 and 2A1 in rats), the plasma concentrations were significantly lower, and AUC was significantly smaller (27, 41 and 60% decrease, respectively, compared with respective control rats) owing to faster Cl [37 (p>0.05), 70 (p<0.001), and 150% (p<0.001) increase, respectively, compared with respective control rats].The deamination of isoamylamine by monamine oxidase in mitochondrial preparations from rat liver and heart: a comparison with phenylethylamine

E M Peers, G A Lyles, B A CallinghamPMID: 7387726 DOI: 10.1016/0006-2952(80)90402-5

Abstract

Seasonal changes in plasma concentrations of cecum-derived amines in clinically normal ponies and ponies predisposed to laminitis

Simon R Bailey, Lisa M Katz, Yoel Berhane, Tim Samuels, Nicholas De Brauvere, Celia M Marr, Jonathan ElliottPMID: 13677391 DOI: 10.2460/ajvr.2003.64.1132

Abstract

To measure concentrations of amines formed in the cecum of clinically normal ponies, determine amine concentrations in plasma samples collected in spring and winter, and compare concentrations of amines and serotonin in plasma samples obtained from clinically normal ponies and ponies predisposed to laminitis.Cecal contents obtained from 10 ponies euthanatized at an abattoir and blood samples obtained from 42 adult ponies.

Cecal contents were assayed for amines by high-performance liquid chromatography (HPLC). Blood samples were collected at various times of the year from 20 ponies predisposed to acute laminitis and 22 clinically normal ponies. Plasma serotonin concentration was measured by HPLC, and tryptamine (TRP), tyramine (TYR), phenylethylamine (PEA), and isoamylamine (IAA) were measured by liquid chromatography-mass spectrometry.

15 amines were identified in cecal contents. Plasma TRP, TYR, PEA, and IAA concentrations ranged from 10pM to 100nM in both groups of ponies. Plasma concentrations of serotonin or other amines did not differ between clinically normal ponies and those predisposed to laminitis; however, significantly higher concentrations of TRP, PEA, and IAA were found in samples obtained in the spring, compared with winter samples.

Various amines are found in the cecum of ponies, several of which can be detected in the plasma. Concentrations increase significantly in the spring and may reach concentrations close to the threshold for causing vasoconstriction. Release of amines from the cecum into the systemic circulation may contribute to hemodynamic disturbances in horses and ponies with acute laminitis.

Gas chromatographic analysis of bacterial amines as their free bases

A Tavakkol, D B DruckerPMID: 6348058 DOI: 10.1016/s0378-4347(00)84406-0

Abstract

Columns of Chromosorb 103, Tenax-GC, Amine 220 plus potassium hydroxide on Chromosorb W, and Carbowax 20M plus potassium hydroxide on Chromosorb W were compared for their ability to separate bacterial amines as their free bases in aqueous solution. A 1.52 m X 0.6 cm O.D. column of Chromosorb 103 separated eleven amines when operated isothermally at 185 degrees C. A further four high-boiling amines could be separated at 240 degrees C. The other packings separated only eight amines isothermally, except for Tenax-GC which separated seven of the free bases. Chromosorb 103 performed less well than Carbowax 20 M plus potassium hydroxide with respect to number of plates or peak resolution. The maximum number of amines separated, thirteen, required Chromosorb 103 programmed from 170 degrees C to 230 degrees C at 3 degrees C min-1 after an initial holding time of 20 min. It was possible tentatively to identify amines in culture supernatant fluid of Proteus mirabilis, viz. ethylamine, isobutylamine and isoamylamine, after direct injection of culture supernatant fluid.High-precision position-specific isotope analysis of 13C/12C in leucine and methionine analogues

Gavin L Sacks, J Thomas BrennaPMID: 14710830 DOI: 10.1021/ac0344889

Abstract

We report an automated method for high-precision position-specific isotope analysis (PSIA) of carbon in amino acid analogues. Carbon isotope ratios are measured for gas-phase pyrolysis fragments from multiple sources of 3-methylthiopropylamine (3MTP) and isoamylamine (IAA), the decarboxylated analogues of methionine and leucine, using a home-built gas chromatography (GC)-pyrolysis-GC preparation system coupled to a combustion-isotope ratio mass spectrometry system. Over a temperature range of 620-900 degrees C, the characteristic pyrolysis products for 3MTP were CH4, C2H6, HCN, and CH3CN and for IAA products were propylene, isobutylene, HCN, and CH3CN. Fragment origin was confirmed by 13C-labeling, and fragments used for isotope analysis were generated from unique moieties with > 95% structural fidelity. Isotope ratios for the fragments were determined with an average precision of SD(delta13C) < 0.3% per thousand, and relative isotope ratios of fragments from different sources were determined with an average precision of SD(delta(delta)13C) < 0.5% per thousand. Delta(delta)13C values of fragments were invariant over a range of pyrolysis temperatures. The delta(delta)13C of complementary fragments in IAA was within 0.8% per thousand of the delta(delta)13C of the parent compounds, indicating that pyrolysis-induced isotopic fractionation is effectively taken into account with this calibration procedure. Using delta(delta)13C values of fragments, delta(delta)13C values were determined for all four carbon positions of 3MTP and for C1, C2, and the propyl moiety of IAA, either directly or indirectly by mass balance. Large variations in position-specific isotope ratios were observed in samples from different commercial sources. Most dramatically, two 3MTP sources differed by 16.30% per thousand at C1, 48.33% per thousand at C2, 0.37% per thousand at C3, and 5.36% per thousand at C(methyl). These PSIA techniques are suitable for studying subtle changes in intramolecular isotope ratios due to natural processes.Agonists for 13 trace amine-associated receptors provide insight into the molecular basis of odor selectivity

David M Ferrero, Daniel Wacker, Miguel A Roque, Maude W Baldwin, Raymond C Stevens, Stephen D LiberlesPMID: 22545963 DOI: 10.1021/cb300111e